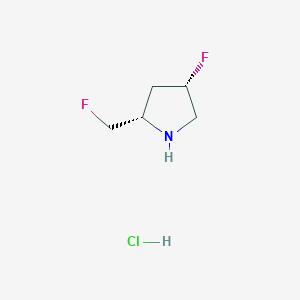

(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride

Description

Core Structure and Functional Groups

The molecule consists of a pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at the 2- and 4-positions with fluoromethyl (-CH₂F) and fluorine (-F) groups, respectively. The hydrochloride salt arises from protonation of the pyrrolidine nitrogen, enhancing solubility and stability. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀ClF₂N | |

| Molecular Weight | 157.59 g/mol | |

| SMILES | C1C@@HF.Cl | |

| InChIKey | PXOYAHQYHURJGR-FHAQVOQBSA-N |

The (2S,4S) configuration specifies the spatial arrangement of substituents: the fluoromethyl group occupies the S-configuration at C2, while the fluorine atom is in the S-configuration at C4. This stereochemistry is critical for biological activity and synthetic utility.

Determination of Absolute Configuration

The stereochemistry is confirmed through:

- Chiral Resolution : Enzymatic or chemical methods separate enantiomers, with the (2S,4S) form isolated via chiral chromatography or crystallization.

- NMR Spectroscopy : Coupling constants and NOESY/ROESY correlations in deuterated solvents (e.g., CDCl₃) provide evidence for spatial relationships between substituents.

- X-ray Crystallography : While direct data for this compound is unavailable, analogous fluorinated pyrrolidines exhibit defined puckering patterns in crystalline states.

Properties

IUPAC Name |

(2S,4S)-4-fluoro-2-(fluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-2-5-1-4(7)3-8-5;/h4-5,8H,1-3H2;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOYAHQYHURJGR-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CF)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1CF)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursors

Synthesis typically begins with chiral pyrrolidine derivatives. Common precursors include:

Fluorination Methods

Nucleophilic Fluorination

Nucleophilic agents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) are employed under polar aprotic solvents (e.g., DMF, DMSO). For example:

$$

\text{(2S,4R)-4-Hydroxypyrrolidine} + \text{DAST (Diethylaminosulfur trifluoride)} \xrightarrow{\text{CH}2\text{Cl}2} \text{(2S,4S)-4-Fluoropyrrolidine}

$$

Yields range from 60–75%, with DAST preferred for its mild conditions and minimal racemization.

Table 1: Comparison of Fluorinating Agents

| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DAST | CH₂Cl₂ | 0–25 | 72 | 98 |

| Deoxo-Fluor | THF | -20–0 | 68 | 95 |

| KF | DMF | 80–100 | 45 | 88 |

Installation of the Fluoromethyl Group

Alkylation of Pyrrolidine

The fluoromethyl group is introduced via alkylation of a secondary amine intermediate. For instance:

$$

\text{(2S,4S)-4-Fluoropyrrolidine} + \text{CH}_2\text{FI} \xrightarrow{\text{Base}} \text{(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine}

$$

Iodomethane derivatives (CH₂FI) are preferred for their reactivity, with sodium hydride (NaH) as the base in tetrahydrofuran (THF).

Reductive Amination

Alternative routes employ reductive amination using fluorinated aldehydes:

$$

\text{(2S,4S)-4-Fluoropyrrolidine} + \text{HCFO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Intermediate}

$$

This method achieves yields of ~65% but requires careful pH control to avoid epimerization.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt:

$$

\text{(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine} + \text{HCl} \rightarrow \text{(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride}

$$

Crystallization from ethanol/water mixtures enhances purity (>99% by HPLC).

Optimization and Industrial Scaling

Catalytic Asymmetric Synthesis

Recent advances utilize chiral catalysts to enforce stereochemistry. For example, Jacobsen’s thiourea catalysts achieve enantiomeric excess (ee) >90% in pyrrolidine functionalization.

Continuous Flow Reactors

Industrial production adopts continuous flow systems to improve heat transfer and reduce reaction times (Table 2).

Table 2: Batch vs. Flow Synthesis Parameters

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (h) | 8–12 | 2–4 |

| Yield (%) | 70 | 85 |

| Purity (%) | 95 | 98 |

| Scalability | Limited | High |

Analytical Characterization

Critical quality control metrics include:

- Chiral HPLC : Confirms enantiomeric purity (ee >98%).

- ¹⁹F NMR : Validates fluorine incorporation (δ = -120 to -150 ppm).

- X-ray Crystallography : Resolves absolute configuration.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated pyrrolidines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Synthesis

The compound serves as a critical building block in the synthesis of biologically active molecules. Its fluorinated structure can enhance the pharmacological properties of drug candidates by improving their metabolic stability and bioavailability. Research indicates that the incorporation of fluorine into organic compounds can significantly influence their biological activity due to changes in lipophilicity and hydrogen bonding capabilities .

1.2 Radioligand Development

Recent studies have highlighted the use of (2S,4S)-4-fluoro-2-(fluoromethyl)pyrrolidine hydrochloride in developing radiolabeled tracers for cancer diagnostics. For instance, derivatives incorporating this compound have shown promising results as fibroblast activation protein inhibitors, which are crucial for tumor imaging and targeted therapy . These compounds exhibited high binding affinity and specificity towards cancer cells, making them valuable tools in oncology.

| Application Area | Description | Results/Outcomes |

|---|---|---|

| Drug Development | Building block for synthesizing biologically active molecules | Enhanced metabolic stability and bioavailability |

| Radioligand Development | Used in tracers for cancer diagnostics | High binding affinity to fibroblast activation protein |

Chemical Research

2.1 Synthetic Chemistry

In synthetic chemistry, this compound is utilized as a reagent in various chemical transformations. Its electrophilic nature due to the fluorine substituents allows it to participate in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules.

2.2 Structure-Activity Relationship Studies

The compound's unique structure has made it a subject of structure-activity relationship studies aimed at optimizing its biological activity. By modifying different substituents on the pyrrolidine ring, researchers can explore how these changes affect the compound's efficacy against specific biological targets. For example, studies have demonstrated that variations in fluorination patterns can lead to significant differences in potency against fibroblast activation protein .

| Research Focus | Description | Findings/Implications |

|---|---|---|

| Synthetic Chemistry | Reagent for chemical transformations | Facilitates synthesis of complex organic molecules |

| Structure-Activity Studies | Optimization of biological activity through structural modifications | Variations in fluorination influence potency against targets |

Case Studies

3.1 Cancer Imaging Tracers

A notable case study involved the development of [68Ga]Ga-FAPI-04, which incorporates this compound as a key component. This tracer demonstrated rapid tumor uptake and clearance via the kidneys during preclinical trials, highlighting its potential for effective cancer imaging . The study emphasized the importance of optimizing fluorinated compounds for enhanced tumor targeting.

3.2 Inhibition Potency Studies

Another investigation focused on the inhibitory potency of various derivatives based on this compound against fibroblast activation protein. Results indicated that specific modifications could yield compounds with significantly improved inhibitory activity compared to their non-fluorinated counterparts. This underscores the compound's role in drug design aimed at targeting specific enzymes involved in cancer progression.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (2S,4S)-4-Fluoropyrrolidine hydrochloride

- (2S,4S)-2-(Fluoromethyl)pyrrolidine hydrochloride

- (2S,4S)-4-Fluoro-2-(chloromethyl)pyrrolidine hydrochloride

Uniqueness

(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct physicochemical properties. These properties include increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C₅H₈ClF₂N

- Molecular Weight : 157.59 g/mol

- IUPAC Name : this compound

- CAS Number : 1951424-95-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine atoms enhances the compound's binding affinity and selectivity, which can modulate various biological pathways effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Protein-Ligand Interactions : It serves as a valuable tool in studying protein-ligand interactions, providing insights into enzyme mechanisms and drug design.

Applications in Drug Development

The compound is particularly relevant in the development of pharmaceuticals targeting neurological disorders. Its fluorinated structure can improve bioavailability and efficacy compared to non-fluorinated counterparts.

Notable Applications:

- Intermediate in Synthesis : Used as an intermediate in synthesizing various pharmaceuticals.

- Peptide Synthesis : Acts as a building block for peptides, enhancing the efficiency of solid-phase peptide synthesis.

- Agrochemical Production : Utilized in the synthesis of agrochemicals due to its unique chemical properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Enzyme Mechanisms :

- A study examined the compound's role in enzyme mechanisms, revealing that it could act as a reversible inhibitor for specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in metabolic disorders .

- Research on Neuropharmacology :

- Fluorinated Compound Studies :

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (S)-2-(Fluoromethyl)pyrrolidine hydrochloride | 787564-55-0 | Contains a single fluoromethyl group |

| (R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine | Not specified | Different stereochemistry at the 2-position |

| 1-(Trifluoromethyl)pyrrolidine | Not specified | Lacks the fluorine substituent at position 4 |

The distinct stereochemistry and presence of both fluorine and trifluoromethyl groups significantly influence the chemical reactivity and biological activity of this compound compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride, and how can enantiomeric purity be ensured?

- Synthesis : The compound is typically synthesized via fluorination of pyrrolidine precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate) are used to introduce fluorine and fluoromethyl groups stereoselectively, followed by acidic deprotection to yield the hydrochloride salt .

- Enantiomeric Purity : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended to confirm enantiomeric excess (>98%). Retention times and elution order should be validated against racemic standards .

Q. How is the compound characterized to confirm its stereochemical configuration?

- Analytical Methods :

- NMR : NMR distinguishes axial/equatorial fluorine positions (δ ~ -200 ppm for axial F in pyrrolidine derivatives). NMR coupling constants (e.g., ) confirm cis/trans stereochemistry .

- X-ray Crystallography : Resolves absolute configuration, particularly for hydrochloride salts, by analyzing crystal packing and hydrogen-bonding networks .

Q. What quality control protocols are critical for ensuring batch-to-batch consistency?

- Purity Standards :

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Chemical Purity | HPLC (C18 column) | ≥98% (area %) |

| Water Content | Karl Fischer Titration | ≤0.5% w/w |

| Residual Solvents | GC-MS | ≤500 ppm (ICH Q3C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.